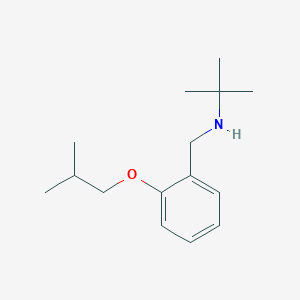![molecular formula C25H29NO2 B1385470 4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline CAS No. 1040688-53-6](/img/structure/B1385470.png)
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline
Vue d'ensemble
Description
The compound “4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline” is an organic compound, likely used in chemical synthesis . It contains functional groups such as benzyl ether and aniline .
Molecular Structure Analysis
The molecular structure of this compound would consist of aromatic rings (benzene) connected by ether (R-O-R’) and amine (R-NH2) functional groups . The exact structure would depend on the positions of these groups on the benzene rings .Chemical Reactions Analysis
As an aniline derivative, this compound could undergo various chemical reactions, including electrophilic aromatic substitution, acylation, and diazotization . The ether groups might also undergo reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, aniline derivatives are solid at room temperature and have relatively high melting points . They are also typically soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Structure of Novel Dendrimers : A study by Morar et al. (2018) explored the use of a similar compound, 4-(n-Octyloxy)aniline, in the synthesis of novel G-2 melamine-based dendrimers. These dendrimers demonstrated self-assembly into spherical nano-aggregates and could have applications in material science (Morar et al., 2018).
Thermal Properties of Substituted Anilines : Research by Takenaka et al. (1986) investigated the thermal properties of N-[4-(4-n-alkoxybenzoyloxy)benzylidene]-4-(2-methylbutoxy)aniline and related compounds. They found these compounds form various liquid crystalline phases, indicating potential applications in the field of liquid crystal technology (Takenaka et al., 1986).
Synthesis of N-Benzyl Derivatives : Nnamonu et al. (2013) focused on the conversion of substituted 3-anilinopropanamides to N-benzyl derivatives. These compounds could be cyclized to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinolines, suggesting potential applications in synthetic chemistry and pharmaceuticals (Nnamonu et al., 2013).
Liquid Crystalline Properties : Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline and studied their liquid crystalline properties. This research could contribute to the development of new materials for display technologies (Miyajima et al., 1995).
Optical and Thermodynamic Properties : A study by Gallardo and Müller (1984) synthesized a series of compounds including 4,4’ alkyloxy Benzoinilidene 4-n-propyloxy aniline and analyzed their optical and thermodynamic properties. These findings are relevant to the development of new optical materials (Gallardo & Müller, 1984).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[3-(3-methylbutoxy)phenyl]methyl]-4-phenylmethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-20(2)15-16-27-25-10-6-9-22(17-25)18-26-23-11-13-24(14-12-23)28-19-21-7-4-3-5-8-21/h3-14,17,20,26H,15-16,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYHEAPXGJAOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170667 | |
| Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-N-[3-(isopentyloxy)benzyl]aniline | |
CAS RN |
1040688-53-6 | |
| Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040688-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methylbutoxy)-N-[4-(phenylmethoxy)phenyl]benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-([1,1'-Biphenyl]-4-ylmethyl)-2,3-dimethylaniline](/img/structure/B1385388.png)
![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-3-methylaniline](/img/structure/B1385390.png)

![3-Chloro-N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylaniline](/img/structure/B1385394.png)


![N-[2-(2-Chlorophenoxy)ethyl]-2,5-dimethylaniline](/img/structure/B1385398.png)
![2,4-Dichloro-N-[3-(isopentyloxy)benzyl]aniline](/img/structure/B1385399.png)

![2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385405.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-methyl-2-propanamine](/img/structure/B1385407.png)
![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)